molecular formula C23H23NO4 B13365704 Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate

Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate

Cat. No.: B13365704
M. Wt: 377.4 g/mol
InChI Key: WCWZTAMYFBKQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including benzyl and benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with benzylamine and acetoacetic ester oxime, followed by alkylation with ethyl chloroformate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydroxylated pyridinecarboxylates.

Scientific Research Applications

Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxylates and benzyl-substituted pyridines, such as:

  • Ethyl 2-benzyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
  • Benzyl 2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate

Uniqueness

Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and benzyloxy groups, along with the pyridine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 1-benzyl-6-methyl-4-oxo-2-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C23H23NO4/c1-3-27-23(26)21-20(25)14-17(2)24(15-18-10-6-4-7-11-18)22(21)28-16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3

InChI Key

WCWZTAMYFBKQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=CC1=O)C)CC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.